molecular formula C20H16N2O8 B1673645 5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo- CAS No. 35303-13-0

5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-

Cat. No.: B1673645
CAS No.: 35303-13-0
M. Wt: 412.3 g/mol
InChI Key: UZCOWBDCSCNWHJ-MTQWCTHYSA-N
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Description

Kinamycin B is a kinamycin.
Kinamycin B is a natural product found in Streptomyces murayamaensis with data available.

Properties

CAS No.

35303-13-0

Molecular Formula

C20H16N2O8

Molecular Weight

412.3 g/mol

IUPAC Name

[(1R,2R,3R,4S)-11-diazo-1,3,4,9-tetrahydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] acetate

InChI

InChI=1S/C20H16N2O8/c1-6(23)30-20(2)18(28)13-11(17(27)19(20)29)10-12(14(13)22-21)16(26)9-7(15(10)25)4-3-5-8(9)24/h3-5,17-19,24,27-29H,1-2H3/t17-,18+,19+,20+/m0/s1

InChI Key

UZCOWBDCSCNWHJ-MTQWCTHYSA-N

Isomeric SMILES

CC(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)C

SMILES

CC(=O)OC1(C(C(C2=C(C1O)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)O)O)C

Canonical SMILES

CC(=O)OC1(C(C(C2=C(C1O)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kinamycin B;  Kinamycin-B;  KinamycinB; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-
Reactant of Route 2
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-
Reactant of Route 3
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-
Reactant of Route 4
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-
Reactant of Route 5
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-
Reactant of Route 6
Reactant of Route 6
5H-Benzo(b)carbazole-5-carbonitrile, 3-(acetyloxy)-1,2,3,4,6,11-hexahydro-1,2,4,7-tetrahydroxy-3-methyl-6,11-dioxo-

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